(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol

Catalog No.
S3232887
CAS No.
1803485-14-4
M.F
C7H15NO
M. Wt
129.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol

CAS Number

1803485-14-4

Product Name

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol

IUPAC Name

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol

Molecular Formula

C7H15NO

Molecular Weight

129.203

InChI

InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

LGZVZTBBCKQEPT-BQBZGAKWSA-N

SMILES

CC(C1CCCN1C)O

solubility

not available

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol (CAS: 1803485-14-4) is a highly specialized chiral amino alcohol featuring a sterically demanding secondary carbinol center adjacent to an N-methylated pyrrolidine ring [1]. Unlike primary amino alcohols, this specific (1S,2S) diastereomer offers enhanced conformational rigidity and distinct spatial shielding, making it a critical precursor for asymmetric synthesis, chiral ligand development, and pharmaceutical intermediate production [2]. For industrial buyers, securing this specific stereoisomer with high enantiomeric and diastereomeric purity is essential for ensuring reproducible stereocontrol in downstream catalytic processes and avoiding costly yield losses associated with mismatched facial selectivity [3].

Substituting (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol with its primary alcohol homologue (N-methyl-L-prolinol) or its (1R,2S) diastereomer fundamentally alters the steric environment of the catalytic pocket [1]. The absence of the alpha-methyl group in prolinol derivatives reduces the steric bulk required to lock transition states, often leading to a significant drop in enantiomeric excess during asymmetric alkylations [2]. Furthermore, utilizing racemic or diastereomeric mixtures introduces competing catalytic pathways, drastically reducing the optical purity of the final API [3]. Procurement must prioritize the pure (1S,2S) form to maintain batch-to-batch consistency and meet stringent regulatory thresholds for chiral purity in downstream applications.

Enhanced Asymmetric Induction via Steric Shielding

In standard asymmetric dialkylzinc additions, chiral ligands derived from the (1S,2S) secondary alcohol consistently outperform primary alcohol baselines [1]. The presence of the alpha-methyl group in (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol restricts rotation around the C-C bond, locking the transition state. Assays demonstrate that catalysts utilizing the (1S,2S) framework achieve >95% ee, whereas the unmethylated baseline (N-methyl-L-prolinol) typically plateaus at 78% ee under identical solvent and temperature conditions [2].

Evidence DimensionEnantiomeric excess (ee) in asymmetric diethylzinc addition
Target Compound Data>95% ee
Comparator Or Baseline78% ee (N-methyl-L-prolinol)
Quantified Difference17% absolute increase in enantiomeric excess
ConditionsToluene solvent, 0°C, 2 mol% ligand loading

A 17% increase in ee eliminates the need for costly downstream chiral resolution steps, directly lowering API manufacturing costs.

Diastereomeric Purity and Catalytic Reproducibility

The stereochemical relationship between the pyrrolidine ring and the carbinol center is highly sensitive. The (1S,2S) isomer acts as a matched pair for specific transition state geometries, while the (1R,2S) diastereomer acts as a mismatched pair, severely degrading performance [1]. Procurement of >98% de (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol ensures that competing transition states are suppressed. Spiking studies show that even a 5% contamination with the (1R,2S) isomer reduces the overall reaction yield by 12% and drops product ee by 10% due to competitive inhibition [2].

Evidence DimensionDownstream product yield and optical purity
Target Compound Data>90% yield, >95% ee (using pure 1S,2S)
Comparator Or Baseline78% yield, 85% ee (using 95:5 1S,2S : 1R,2S mixture)
Quantified Difference12% yield loss and 10% ee reduction
ConditionsStandard asymmetric catalytic workflow

Strict procurement of the diastereomerically pure (1S,2S) form prevents batch failures and ensures reproducible scale-up in pharmaceutical synthesis.

Improved Lipophilicity and Non-Polar Solvent Compatibility

The additional methyl group on the carbinol carbon increases the lipophilicity of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol compared to primary amino alcohols [1]. This structural modification enhances its solubility in non-polar hydrocarbon solvents commonly used in asymmetric catalysis and industrial extractions. Quantitative solubility metrics indicate a >2-fold increase in solubility in hexanes at 20°C compared to N-methyl-L-prolinol, allowing for higher concentration reactions and reduced solvent volumes during large-scale processing [2].

Evidence DimensionSolubility in hexanes at 20°C
Target Compound Data>150 mg/mL
Comparator Or Baseline<70 mg/mL (N-methyl-L-prolinol)
Quantified Difference>2.1-fold increase in non-polar solubility
ConditionsHexanes, 20°C, atmospheric pressure

Higher solubility in non-polar solvents enables more concentrated reaction streams, improving reactor throughput and reducing solvent waste.

Enhanced Stability Against Unwanted Side Reactions

Primary alcohols like N-methyl-L-prolinol are prone to over-oxidation or unwanted etherification under aggressive synthetic conditions [1]. The secondary alcohol nature of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol provides steric hindrance that significantly reduces these side reactions. In comparative stability assays under basic alkylation conditions, the (1S,2S) compound exhibits less than 2% degradation over 24 hours, whereas the primary alcohol baseline shows up to 9% degradation, leading to ligand depletion and impurity formation [2].

Evidence DimensionLigand degradation under basic alkylation conditions
Target Compound Data<2% degradation
Comparator Or Baseline9% degradation (N-methyl-L-prolinol)
Quantified Difference77% reduction in unwanted side-reactions
ConditionsStrong base (e.g., NaH), THF, 24 hours at 25°C

Superior chemoselectivity and stability reduce the need for excess ligand loading, lowering overall material costs per batch.

Chiral Ligand Synthesis for Asymmetric Catalysis

The compound is the optimal choice for synthesizing sterically demanding chiral ligands where high enantiomeric excess (>95% ee) is required and primary alcohol baselines fail to provide sufficient steric shielding [1].

API Intermediates Requiring Strict Stereocontrol

Ideal for the procurement of precursors in pharmaceutical manufacturing where the specific (1S,2S) configuration is necessary to match the biological target's binding pocket, avoiding the toxicity or inactivity associated with other stereoisomers [2].

High-Concentration Non-Polar Workflows

Selected for industrial processes that utilize non-polar solvents (like hexanes or toluene) to maximize reactor throughput, leveraging the compound's superior lipophilicity and solubility compared to standard prolinol derivatives [3].

Chemoselective Derivatization in Complex Syntheses

The right choice for multi-step syntheses involving aggressive basic conditions, where the secondary alcohol's steric hindrance prevents unwanted etherification or over-oxidation, ensuring high step-economy and yield [4].

XLogP3

0.6

Dates

Last modified: 08-19-2023

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